5-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 4-fluorophenyl group at position 5, a methyl group at position 6, and a piperazine moiety substituted with a 2-methoxyphenyl group at position 2. Thieno[2,3-d]pyrimidines are known for their pharmacological versatility, particularly in targeting receptors such as serotonin (5-HT) and dopamine receptors due to their structural resemblance to purine bases . The 2-methoxyphenylpiperazine substituent is a common pharmacophore in neuroactive agents, influencing receptor binding affinity and selectivity .
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c1-16-21(17-7-9-18(25)10-8-17)22-23(26-15-27-24(22)31-16)29-13-11-28(12-14-29)19-5-3-4-6-20(19)30-2/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIDWNKSOGLIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 401.49 g/mol. The structure incorporates a thieno[2,3-d]pyrimidine core, which is known for its pharmacological properties, along with piperazine and fluorophenyl substituents that enhance its biological activity.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines possess significant antitumor properties. A study demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related pyrimidine compound showed a reduction in cell viability in HeLa cells when treated with concentrations as low as 20 μg/mL, achieving a 75.91% reduction in viability after treatment .
The antitumor mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound's ability to interact with DNA and RNA synthesis pathways has been noted, suggesting it may act as an antimetabolite. In vivo studies using sarcoma 180 tumor models indicated significant tumor inhibition rates when treated with encapsulated forms of similar compounds compared to traditional chemotherapeutics like 5-fluorouracil .
Study 1: In Vitro Evaluation
A recent study focused on the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The results indicated that at a concentration of 20 μg/mL, these compounds could inhibit cell growth by more than 70% across different cell types. The study utilized MTT assays to assess cell viability and confirmed the potential of these compounds as effective anticancer agents .
Study 2: In Vivo Assessment
In vivo assessments were conducted using Swiss albino mice implanted with sarcoma 180 tumors. The administration of encapsulated thieno[2,3-d]pyrimidine derivatives resulted in tumor growth inhibition rates significantly higher than those observed with free drug formulations. This suggests that encapsulation enhances bioavailability and therapeutic efficacy .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.49 g/mol |
| Antitumor Activity | >70% inhibition at 20 μg/mL |
| In Vivo Tumor Inhibition Rate | Up to 66.47% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- Key Differences : The piperazine ring is substituted with a 3,4-dichlorophenyl group instead of 2-methoxyphenyl.
- Higher receptor affinity for dopamine D₂/D₃ receptors due to electron-withdrawing Cl groups, as observed in related compounds .
- Molecular Weight : 473.4 g/mol (vs. 456.5 g/mol for the target compound) .
5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Core Structure Modifications
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
- Key Differences: Fusion of chromenone and pyrazolopyridine rings to the thieno[2,3-d]pyrimidine core.
- Increased steric hindrance may reduce receptor penetration compared to the simpler thieno[2,3-d]pyrimidine scaffold .
Substitutions on the Thieno[2,3-d]pyrimidine Core
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
Data Table: Structural and Physicochemical Comparison
Research Findings and Pharmacological Implications
- Target Compound : Demonstrates selectivity for 5-HT₁A receptors over dopamine receptors, attributed to the electron-donating methoxy group on the piperazine ring .
- Dichlorophenyl Analog : Shows higher affinity for dopamine receptors (Ki = 12 nM for D₂) but lower 5-HT₁A selectivity, likely due to electron-withdrawing Cl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
